molecular formula C20H23N7 B11190245 N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11190245
M. Wt: 361.4 g/mol
InChI Key: YTHKGVRGQZPEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylating agent reacts with the triazine ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a condensation reaction with a suitable piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibits antiproliferative properties against various cancer cell lines. A study involving a library of compounds with similar triazine scaffolds demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) from adverse effects. This selectivity suggests potential for targeted cancer therapies .

Binding Affinity Studies

The compound's interaction with biological targets has been studied to understand its mechanism of action better. Binding affinity assays reveal that it can effectively bind to certain receptors involved in cancer proliferation and survival pathways. This property is crucial for the development of new anticancer agents that can minimize side effects by selectively targeting malignant cells.

Synthesis and Structure–Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. The structure–activity relationship (SAR) studies are essential for optimizing the compound's efficacy and reducing toxicity. By modifying the substituents on the triazine ring or the piperazine moiety, researchers can enhance the compound's biological activity .

Case Study 1: Antiproliferative Screening

A comprehensive screening of various derivatives of the triazine scaffold was conducted on multiple breast cancer cell lines. The study highlighted that specific modifications led to enhanced potency against hormone-independent breast cancer cells while maintaining low toxicity towards normal cells. This finding emphasizes the importance of structural modifications in developing effective anticancer therapies .

Case Study 2: QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) models have been developed based on the biological activity data obtained from various compounds related to this compound. These models aid in predicting the activity of new compounds and guide further synthesis efforts towards more potent anticancer agents .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Inhibition of cancer cell proliferationSelective effect on triple-negative breast cancer
Binding Affinity Interaction with specific biological targetsEffective binding leading to potential therapies
Synthesis Multi-step organic reactions for compound preparationStructural modifications enhance biological activity
QSAR Modeling Predictive modeling based on structure–activity relationshipsGuides development of new compounds

Mechanism of Action

The mechanism of action of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:

    N-phenyl-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: This compound has a methyl group instead of a phenyl group on the piperazine moiety, which may affect its chemical properties and biological activities.

    N-phenyl-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: The presence of an ethyl group can influence the compound’s solubility and reactivity.

    N-phenyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine: The benzyl group may enhance the compound’s lipophilicity and ability to cross biological membranes.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core with various functional groups that contribute to its biological properties. The molecular formula is C18H23N5C_{18}H_{23}N_5, with a molecular weight of approximately 366.44 g/mol. The structure consists of a phenyl group attached to a triazine ring, further substituted by a piperazine moiety that enhances its biological activity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)3.3 x 10^-8Induces G0/G1 and G2/M cell cycle arrest
MCF-7 (Breast Cancer)1.1 x 10^-6Apoptosis induction in wild-type and mutant p53 cells
HeLa (Cervical Cancer)Not specifiedNoted for similar mechanisms as above

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in a p53-independent manner . Specifically, it has been observed to inhibit the MDM2-p53 interaction while promoting apoptosis in both wild-type and mutant p53 cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 4-phenylpiperazin-1-yl substituent significantly enhances anticancer activity compared to other substituents. For example:

Substituent Activity Level
4-Phenylpiperazin-1-ylHigh
PiperidineModerate
MorpholineLow

These findings suggest that modifications to the piperazine moiety can lead to variations in biological activity, emphasizing the importance of structural design in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for halting cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of MDM2-p53 Interaction : Although not directly inhibiting this interaction, it alters the cellular response to p53 signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Melanoma Cells : A study reported that this compound exhibited remarkable activity against melanoma cells with an IC50 value indicating potent cytotoxic effects.
  • Combination Therapies : Research is ongoing to explore the potential of combining this compound with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

2-N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H23N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H3,21,22,23,24,25)

InChI Key

YTHKGVRGQZPEIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.